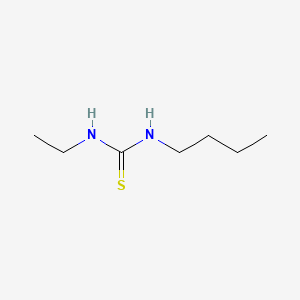

1-Butyl-3-ethylthiourea

Beschreibung

Chemical Classification and Structural Features

1-Butyl-3-ethylthiourea (C₇H₁₆N₂S) is an unsymmetrical thiourea derivative characterized by a thiocarbonyl group (C=S) flanked by two alkyl substituents: a butyl chain (-C₄H₉) and an ethyl group (-C₂H₅). Its molecular weight is 160.28 g/mol, with an achiral stereochemical configuration due to the absence of defined stereocenters. The compound adopts a planar geometry around the central thiourea moiety, as evidenced by its crystallographic data and spectroscopic properties. Key structural identifiers include the SMILES notation CCCCNC(=S)NCC and the InChIKey HZSRFLLZMWDVEV-UHFFFAOYSA-N, which highlight its connectivity and non-polar characteristics. The thiocarbonyl group engages in hydrogen bonding, influencing its reactivity and coordination behavior.

Table 1: Fundamental Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂S |

| Molecular Weight | 160.28 g/mol |

| Stereochemistry | Achiral |

| SMILES | CCCCNC(=S)NCC |

| InChIKey | HZSRFLLZMWDVEV-UHFFFAOYSA-N |

Historical Context and Developmental Milestones

The synthesis of this compound emerged alongside broader investigations into thiourea derivatives during the mid-20th century, driven by their utility in coordination chemistry and organic synthesis. Early studies on substituted thioureas, such as nickel(II) complexes with methyl- and ethyl-substituted analogs, laid the groundwork for understanding its ligand properties. The compound’s CAS registry number (32900-06-4) and inclusion in databases like PubChem reflect its establishment as a standardized chemical entity. While its initial applications were limited to academic research, advancements in photocatalysis and green chemistry have since expanded its synthetic accessibility.

Significance in Organic and Coordination Chemistry

This compound occupies a critical niche in coordination chemistry due to its ability to act as a monodentate or bidentate ligand via sulfur and nitrogen donor atoms. This versatility enables the formation of stable complexes with transition metals such as nickel and copper, which are explored for catalytic and materials science applications. In organic synthesis, the compound serves as a precursor for heterocyclic compounds and a model for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its structural simplicity and modular substituents make it a valuable tool for probing reactivity patterns in organosulfur chemistry.

Eigenschaften

IUPAC Name |

1-butyl-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-3-5-6-9-7(10)8-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSRFLLZMWDVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052012 | |

| Record name | 1-Butyl-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32900-06-4 | |

| Record name | Butylethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32900-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylbutyl thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032900064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-butyl-N'-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-3-ethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-3-ETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J52YNO988O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLBUTYL THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Solvent-Free Synthesis

Recent advancements explore solvent-free conditions to enhance atom economy. Butylamine and ethyl isothiocyanate are heated at 50°C for 2 hours, achieving comparable yields (75–88%) while reducing waste.

Catalytic Approaches

The use of Lewis acids (e.g., ZnCl₂) accelerates the reaction, cutting reaction time to 1–2 hours. However, catalyst removal complicates purification.

Purification and Isolation Techniques

Decolorization and Filtration

Crude this compound often contains colored impurities. Treatment with decolorizing charcoal (3–5% w/v) in hot ethanol (65°C, 24 hours) followed by filtration through silica gel removes residual contaminants, yielding a colorless product.

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%, as confirmed by HPLC analysis.

Typical Recrystallization Data:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water | 98.5 | 85 |

| Methanol | 97.2 | 78 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial setups employ continuous flow reactors to improve mixing and heat transfer. A patented method for analogous thioureas uses a tubular reactor with a residence time of 10–15 minutes, achieving 90% conversion.

Waste Management

Spent solvents (e.g., ethanol) are distilled and reused, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 1.31 (t, 3H, CH₂CH₃), 1.45 (m, 2H, CH₂CH₂CH₂), 3.45 (q, 2H, NHCH₂).

- IR (KBr): 3270 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C=S stretch).

Chromatographic Methods

HPLC with a C18 column (acetonitrile/water 70:30) confirms purity, with retention time = 6.2 minutes.

Challenges and Optimization Strategies

Byproduct Formation

Oligomerization of thiourea derivatives occurs at elevated temperatures (>60°C). Mitigation involves strict temperature control and stoichiometric excess of ethyl isothiocyanate (1.05–1.10 equiv).

Moisture Sensitivity

Ethyl isothiocyanate hydrolyzes in aqueous media. Anhydrous conditions and nitrogen atmospheres are critical for high yields.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-3-ethylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-ethylthiourea has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activity, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used as an accelerator in the production of neoprene rubber and as an additive in adhesives.

Wirkmechanismus

The mechanism of action of 1-butyl-3-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3-(2-pyridyl)thiourea (CAS: 22136-33-0)

- Structure : The N3 ethyl group in 1-Butyl-3-ethylthiourea is replaced by a 2-pyridyl group.

- Coordination Chemistry : The pyridyl nitrogen enhances metal coordination capabilities, particularly for transition metals like Pt or Pd, due to its lone pair electrons. This contrasts with this compound, which relies solely on the thiocarbonyl sulfur for coordination .

- Biological Activity : Pyridyl-substituted thioureas often exhibit improved antimicrobial activity compared to alkyl-substituted analogs due to increased electron-withdrawing effects and π-π stacking interactions .

1-Benzoyl-3-ethyl-3-phenylthiourea

- Structure : Features a benzoyl group at N1 and both ethyl and phenyl groups at N3.

- Hydrogen Bonding: The benzoyl group facilitates strong intramolecular hydrogen bonds (e.g., N–H⋯O=C), stabilizing planar molecular conformations. This contrasts with this compound, which lacks aromatic substituents and exhibits less pronounced π-conjugation .

- Crystallography: Crystallizes in a planar thioamide form with a root-mean-square (r.m.s.) deviation of 0.118 Å for non-H atoms, similar to 1-(4-Acetylphenyl)-3-butyrylthiourea but distinct from non-aromatic alkylthioureas .

1-Benzoyl-3,3-dibutylthiourea

- Structure : Contains a benzoyl group at N1 and two butyl groups at N3.

- Solubility : The dual butyl groups increase hydrophobicity, reducing aqueous solubility compared to this compound. This impacts applications in drug delivery, where moderate lipophilicity is often preferred .

- Ligand Behavior: Acts as a neutral or monoanionic ligand in metal complexes, similar to other acylthioureas, but with steric hindrance from the dibutyl groups limiting coordination flexibility .

1-(1-Adamantyl)-3-ethylthiourea (CAS: 25444-84-2)

- Structure : Incorporates a bulky adamantyl group at N1.

- Synthesis : Reported synthesis yield is 18.9%, lower than typical alkylthioureas due to steric challenges from the adamantyl group. This highlights the synthetic accessibility advantage of this compound .

Comparative Data Table

Biologische Aktivität

1-Butyl-3-ethylthiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its thiourea functional group, which plays a significant role in its biological activity. The general structure can be represented as follows:

Where is butyl and is ethyl.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40–50 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 25 µg/mL |

In comparative studies, these compounds have shown MIC values comparable to standard antibiotics like ceftriaxone, indicating their potential as effective antimicrobial agents .

Antiviral Activity

The antiviral properties of this compound have also been explored. A study indicated that certain thiourea derivatives exhibited activity against viruses such as BVDV (Bovine Viral Diarrhea Virus) and CV-B5 (Coxsackievirus B5). The effective concentrations (EC50) for these compounds ranged from 9.0 to 30 µM, with some derivatives showing minimal cytotoxicity in MDBK cell lines .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For example:

- Cell Viability Assays : Compounds similar to this compound showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The IC50 values for related compounds were reported as low as 8.7 µM .

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells, affecting cell cycle progression and increasing lactate dehydrogenase (LDH) levels, which are indicative of cell damage .

Case Studies

Several case studies have highlighted the biological activity of thiourea derivatives:

- Study on Antimicrobial Efficacy : A comparative study tested various thiourea derivatives against multiple bacterial strains, revealing that certain modifications in the thiourea structure significantly enhanced antimicrobial potency .

- Antiviral Screening : In a screening for antiviral activity, several derivatives were tested against BVDV and CV-B5, with some compounds exhibiting promising results without significant cytotoxic effects .

Q & A

Q. What are the optimal synthetic routes for 1-butyl-3-ethylthiourea, and how do reaction conditions influence yield and purity?

Q. How does the alkyl chain length in this compound affect its solubility and reactivity compared to shorter-chain analogs?

- Methodological Answer : The butyl and ethyl substituents enhance lipophilicity (logP ≈ 3.2), reducing aqueous solubility (31.5 µg/mL at pH 7.4) but improving miscibility in organic solvents like DCM or THF . Shorter chains (e.g., methyl groups) increase polarity, as seen in 1-methyl-3-phenylthiourea (logP ≈ 2.1, solubility 120 µg/mL). Reactivity trends are assessed via nucleophilic substitution kinetics using iodomethane in acetonitrile, monitored by <sup>1</sup>H NMR .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

Q. How can contradictory data on thiourea toxicity be resolved when designing in vivo studies?

- Methodological Answer : Discrepancies in LD50 values (e.g., 250 mg/kg vs. 480 mg/kg in rats) arise from impurities or solvent carriers (DMSO vs. saline). Mitigation steps:

- Purity Validation : LC-MS to detect trace byproducts (e.g., thiocyanates).

- Dose Standardization : Use OECD Guideline 423 with fixed vehicle (5% Tween-80).

- Metabolite Tracking : <sup>14</sup>C-labeled thioureas in microsomal assays identify hepatotoxic metabolites .

Methodological Guidance

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent connectivity (e.g., butyl CH2 at δ 1.2–1.6 ppm, thiourea NH at δ 9.8 ppm).

- FT-IR : Thioamide I band at 1250–1300 cm<sup>−1</sup> and N-H stretch at 3200–3400 cm<sup>−1</sup> .

- X-ray Crystallography : Resolves steric effects; e.g., C=S bond length (1.68 Å) vs. C=O (1.21 Å) in ureas .

Q. How to design experiments analyzing structure-activity relationships (SAR) for thiourea derivatives?

- Answer :

- Variable Substituents : Synthesize analogs with systematic alkyl/aryl modifications.

- Biological Assays : Test against standardized microbial strains (ATCC) or cancer cell lines (e.g., MCF-7).

- QSAR Modeling : Use MLR or PLS regression to link descriptors (logP, polar surface area) to IC50.

Conflict Resolution in Data Interpretation

Q. Why do some studies report conflicting enzymatic inhibition mechanisms for thioureas?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.